molecular formula C10H6BrCl2NO B7895398 5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole

5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole

Cat. No. B7895398
M. Wt: 306.97 g/mol
InChI Key: MDUXZVHQUMAPSM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C10H6BrCl2NO and its molecular weight is 306.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isoxazole derivatives, including those related to "5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole", have been studied for their potential biological activities, such as antimicrobial and antitubercular properties (Popat, Nimavat, Kachhadia, & Joshi, 2004).

  • Research has been conducted on the synthesis of various isoxazole derivatives, including methods for synthesizing 5-fluoroalkyl-substituted isoxazoles, indicating the compound's utility in organic chemistry (Chalyk et al., 2019).

  • Studies have shown the synthesis of 5-substituted isoxazole-4-carboxylic esters, demonstrating the versatility of isoxazole compounds in chemical synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • There has been research on the synthesis and biological activity of isoxazole-based heterocycles, indicating potential pharmaceutical applications (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

  • The compound's potential in creating biologically active molecules, such as anticonvulsants, has also been explored (Uno, Kurokawa, Masuda, & Nishimura, 1979).

properties

IUPAC Name

5-(bromomethyl)-3-(3,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl2NO/c11-5-7-4-10(14-15-7)6-1-2-8(12)9(13)3-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUXZVHQUMAPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)CBr)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole
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5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole
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5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole
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5-(Bromomethyl)-3-(3,4-dichlorophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.